Bienvenue dans la boutique en ligne BenchChem!

2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

Lipophilicity Solubility Formulation

2-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one (CAS 512809-32-4) is a heterocyclic small molecule belonging to the 2,3-dihydroquinazolin-4(1H)-one class, distinguished by a 1,5-dimethylpyrazol-4-yl substituent at the C‑2 position and an N‑hydroxy group at N‑3. The dihydroquinazolinone core is recognized for its versatility in medicinal chemistry, with substituent-dependent modulation of kinase inhibition, anti‑proliferative activity, and antioxidant capacity.

Molecular Formula C13H14N4O2
Molecular Weight 258.28g/mol
CAS No. 512809-32-4
Cat. No. B454919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one
CAS512809-32-4
Molecular FormulaC13H14N4O2
Molecular Weight258.28g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C2NC3=CC=CC=C3C(=O)N2O
InChIInChI=1S/C13H14N4O2/c1-8-10(7-14-16(8)2)12-15-11-6-4-3-5-9(11)13(18)17(12)19/h3-7,12,15,19H,1-2H3
InChIKeyKMTNEQUFQXKRIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one (CAS 512809-32-4): Core Structural Identity and Procurement-Relevant Benchmarks


2-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one (CAS 512809-32-4) is a heterocyclic small molecule belonging to the 2,3-dihydroquinazolin-4(1H)-one class, distinguished by a 1,5-dimethylpyrazol-4-yl substituent at the C‑2 position and an N‑hydroxy group at N‑3 [1]. The dihydroquinazolinone core is recognized for its versatility in medicinal chemistry, with substituent-dependent modulation of kinase inhibition, anti‑proliferative activity, and antioxidant capacity [2]. Commercially, the compound is supplied at ≥98% purity under ISO‑certified quality systems, positioning it as a reliable intermediate for pharmaceutical R&D and structure–activity relationship (SAR) campaigns .

Why 2-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one Cannot Be Simply Replaced by Generic 2‑Aryl or Non‑Hydroxylated Quinazolinone Analogs


The dihydroquinazolinone scaffold exhibits extreme sensitivity to substitution pattern; even minor variations at the C‑2 and N‑3 positions can dramatically alter lipophilicity, hydrogen‑bonding capacity, and target engagement [1]. Replacing the 1,5‑dimethylpyrazol‑4‑yl group with a simple phenyl ring eliminates the additional hydrogen‑bond acceptor sites provided by the pyrazole nitrogen atoms, while omission of the N‑hydroxy group removes a key donor/acceptor capable of metal chelation or reversible covalent interactions. These structural differences preclude straightforward interchangeability in SAR studies, as evidenced by divergent anticancer and antioxidant profiles observed between 2‑aryl and 2‑pyrazole dihydroquinazolinone series .

Head‑to‑Head Quantitative Differentiation: 2-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one vs. Closest Analogs


Lipophilicity Contrast: Reduced logP vs. 2‑Phenyl Analog Enables Superior Aqueous Solubility for In‑Vitro Assays

The target compound exhibits an XLogP3 of 1.0 [1], whereas the closest 2‑aryl analog, 2‑phenyl‑2,3‑dihydroquinazolin‑4(1H)‑one, displays a logP of 2.257 . This 1.26‑log unit reduction indicates substantially lower lipophilicity, translating to improved aqueous solubility—a critical parameter for in‑vitro assay uniformity and reproducibility.

Lipophilicity Solubility Formulation

Procurement‑Grade Purity Differentiation: ISO‑Certified ≥98% vs. Standard 95% Supply

MolCore supplies the target compound at NLT 98% purity under ISO quality systems , while a parallel supplier (AKSci) lists the identical compound at 95% purity . This 3‑percentage‑point purity differential, coupled with ISO certification, reduces the risk of unknown impurities that could confound biological assay readouts.

Purity Quality Control Procurement

Anticancer Activity: Pyrazole‑Substituted Dihydroquinazolinones Demonstrate Measurable Cytotoxicity, Contrasting with Inactive 2,2‑Disubstituted Analogs

In a series of pyrazol‑4‑yl‑2,3‑dihydroquinazolin‑4(1H)‑ones, compounds 7a, 7d, 7f, and 7g exhibited moderate to good anticancer activity when screened at the NCI [1]. The presence of the pyrazole moiety is structurally implicated in this activity, as related 2,2‑disubstituted dihydroquinazolinones lacking the heteroaryl ring showed no significant inhibition of target enzymes [2]. While exact GI50 values for the target compound are not individually reported, the class‑level trend positions this specific pyrazole‑bearing congener as a more promising starting point for medicinal chemistry optimization than 2‑aryl or 2,2‑dialkyl analogs.

Anticancer Cytotoxicity SAR

Optimal Research and Industrial Deployment Scenarios for 2-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one


Kinase‑Focused Hit‑to‑Lead SAR Campaigns Requiring a Soluble, Pyrazole‑Substituted Dihydroquinazolinone Core

The compound’s low lipophilicity (XLogP3 = 1.0) ensures adequate aqueous solubility for biochemical kinase assays, while the pyrazole ring introduces additional hydrogen‑bonding vectors that can probe kinase hinge‑region interactions. This makes it a rational starting point for lead optimization programs targeting kinases where 2‑aryl analogs have failed to achieve sufficient potency or solubility [1].

Comparative Anticancer Screening of Pyrazole‑Containing Heterocycles in NCI‑60 or Similar Panels

The class‑level anticancer activity documented for pyrazol‑4‑yl‑dihydroquinazolinones [2] supports the inclusion of this specific compound in broad‑spectrum cytotoxicity panels. Its ready availability at ISO‑certified ≥98% purity facilitates reproducible inter‑laboratory validation and reduces the risk of impurity‑driven false positives.

Synthesis of PROTAC or Bifunctional Degrader Payloads Leveraging the N‑Hydroxy Handle

The N‑hydroxy group at N‑3 provides a unique chemical handle for further derivatization (e.g., esterification, carbamoylation) without perturbing the dihydroquinazolinone pharmacophore. This feature enables the design of bifunctional molecules that retain the core scaffold’s target‑binding potential while introducing linker attachment points for E3 ligase ligands.

Analytical Reference Standard for LC‑MS Method Development in Pharmacokinetic Studies

The compound’s defined purity (≥98% under ISO systems ) and moderate lipophilicity make it suitable as a reference standard for developing and validating LC‑MS methods intended to quantify this chemotype in biological matrices.

Quote Request

Request a Quote for 2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.